Silver ammonium nitrate
Description
Properties
CAS No. |
60347-66-2 |
|---|---|
Molecular Formula |
AgH4N3O6 |
Molecular Weight |
249.92 g/mol |
IUPAC Name |
azanium;silver;dinitrate |
InChI |
InChI=1S/Ag.2NO3.H3N/c;2*2-1(3)4;/h;;;1H3/q+1;2*-1;/p+1 |
InChI Key |
JNKQKOKSOYJQIZ-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ag+] |
Origin of Product |
United States |
Foundational Academic Context
Evolution of Research Perspectives and Methodologies
The study of silver ammonium (B1175870) nitrate (B79036) and related coordination compounds has progressed from simple qualitative observations to sophisticated quantitative analyses, driven by the development of new analytical techniques.
Early research on silver ammonium nitrate, particularly in the context of Tollens' reagent, was primarily qualitative. The formation of a silver mirror was a positive or negative result, indicating the presence or absence of an aldehyde. eqipped.comchemistrylearner.com However, as chemistry evolved, so did the need for quantitative analysis.
Researchers began to investigate the stoichiometry and kinetics of the reactions involving the diamminesilver(I) complex. For instance, studies on the electrical conductances of aqueous solutions of silver nitrate and ammonium nitrate at various temperatures and concentrations provided quantitative data on the behavior of these ions in solution. cdnsciencepub.com Colorimetric methods were developed for the quantitative determination of small amounts of silver, which could be applied to study the reactions of silver complexes. nist.gov These methods allowed for the determination of reaction rates and equilibrium constants, providing a deeper, quantitative understanding of the chemical processes involved. truman.edutruman.edu The shift to quantitative studies was crucial for the industrial application of silvering processes, where control over the rate and quality of silver deposition is essential. compoundchem.com
The development of new analytical techniques was instrumental in advancing the understanding of this compound and other coordination compounds. In the early 20th century, techniques such as UV-Vis spectroscopy began to be used to study the electronic transitions in these complexes. numberanalytics.comorientjchem.org Infrared (IR) spectroscopy later became a powerful tool for studying the vibrational modes of the ligands and the metal-ligand bonds, providing direct evidence for the coordination of ammonia (B1221849) to the silver ion. researchgate.netorientjchem.org
X-ray crystallography has been particularly important in definitively determining the three-dimensional structure of coordination compounds, confirming the linear geometry of the diamminesilver(I) cation. researchgate.netnumberanalytics.com These modern techniques have provided a level of detail about the structure and bonding in these complexes that was unimaginable to early researchers who relied on simple chemical tests and observations.
Synthetic Methodologies and Preparation Techniques
Conventional Synthetic Routes
Conventional methods for synthesizing silver ammonium (B1175870) nitrate (B79036) typically involve the reaction of its constituent salts or the decomposition of a more complex silver-containing compound.
Preparation from Silver Nitrate and Ammonium Nitrate Solutions
A straightforward and common method for preparing silver ammonium nitrate is by dissolving stoichiometric amounts of silver nitrate and ammonium nitrate in a minimal amount of water. d-nb.info Specifically, a 1:1 molar ratio of silver nitrate to ammonium nitrate is used. d-nb.info The double salt, NH₄NO₃·AgNO₃, can be crystallized from this aqueous solution. d-nb.info The process involves dissolving 17.0 g of silver nitrate and 8.0 g of ammonium nitrate in the smallest possible volume of water to achieve saturation and subsequent crystallization. d-nb.info
Another well-established preparation involves the addition of ammonium hydroxide (B78521) to an aqueous solution of silver nitrate. stainsfile.com This initially forms a precipitate of silver oxide, which then dissolves upon the addition of more ammonium hydroxide, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. stainsfile.comsciencemadness.org The careful addition of nitric acid can then yield this compound. It is crucial to add only the minimum amount of ammonium hydroxide needed to redissolve the precipitate, as an excess can make the solution too alkaline and less effective. stainsfile.com Some procedures even suggest adding a small amount of silver nitrate solution after the redissolution to neutralize any excess ammonia (B1221849), followed by filtration. stainsfile.com
| Reactant 1 | Reactant 2 | Key Process | Product |
|---|---|---|---|
| Silver Nitrate (AgNO₃) | Ammonium Nitrate (NH₄NO₃) | Dissolution in minimal water and crystallization | This compound (NH₄NO₃·AgNO₃) |
| Silver Nitrate (AgNO₃) | Ammonium Hydroxide (NH₄OH) | Precipitation of Ag₂O followed by redissolution to form [Ag(NH₃)₂]⁺ | Diamminesilver(I) complex |
Synthesis via Decomposition and Leaching Pathways
An alternative synthetic route involves the thermal decomposition of diamminesilver(I) permanganate, [Ag(NH₃)₂]MnO₄. d-nb.info When this complex is heated to 80°C, it decomposes. d-nb.info The subsequent aqueous leaching of the decomposition residue can lead to the formation of this compound. d-nb.info The proposed mechanism suggests that the solid-phase decomposition product is likely [Ag(NH₃)NO₃], which then disproportionates into silver nitrate (AgNO₃) and diamminesilver(I) nitrate ([Ag(NH₃)₂]NO₃). d-nb.info The hydrolysis of the diamminesilver(I) nitrate in the aqueous solution results in ammonium nitrate, which then crystallizes with the silver nitrate to form the double salt, NH₄NO₃·AgNO₃. d-nb.info
Another relevant process, though not a direct synthesis, involves the leaching of silver from electronic scrap using a base-activated persulfate-ammonia system. researchgate.net In this method, a strong base activates persulfate ions to generate reactive oxygen that oxidizes metallic silver. The oxidized silver then forms a soluble complex with ammonia. researchgate.net While the end product is a silver-ammonia complex, this demonstrates the principle of using ammonia to complex silver, a core step in some this compound syntheses.
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. While specific green chemistry approaches for bulk this compound are not extensively detailed, related methodologies for synthesizing silver nanoparticles offer insights into sustainable practices that could be adapted.
Eco-Friendly Preparation Strategies (e.g., UV radiation methods for related silver nanoparticles)
The green synthesis of silver nanoparticles often utilizes plant extracts as reducing and capping agents, avoiding the need for harsh chemicals. mdpi.comnih.gov For instance, water hyacinth leaf extract has been successfully used to reduce silver ions (Ag⁺) to silver nanoparticles (Ag⁰). mdpi.com This process can be accelerated by UV radiation. mdpi.comrsc.org Studies have shown that exposing a mixture of silver nitrate solution and plant extract to UV-A radiation can lead to the formation of small and stable silver nanoparticles. mdpi.com The pH of the solution and the presence of a stabilizing agent like starch are also important parameters in this synthesis. mdpi.com
Similarly, sunlight can be used as a catalyst in the green synthesis of silver nanoparticles. researchopenworld.com In one method, a mixture of a compatible solute-ectoine and an aqueous solution of silver nitrate, when exposed to converged sunlight, resulted in the rapid formation of silver nanoparticles within seconds. researchopenworld.com Pulsed laser irradiation at specific wavelengths (e.g., 355 nm) in an aqueous solution containing surfactants has also been employed to photochemically reduce silver ions to nanoparticles. oatext.com These eco-friendly strategies highlight the potential for using photochemical methods to drive the reactions involved in the formation of silver compounds, potentially including this compound, thereby reducing the reliance on traditional heating and harsh chemical reagents.
| Method | Reducing Agent | Catalyst/Energy Source | Key Findings |
|---|---|---|---|
| Plant Extract Synthesis | Water Hyacinth Leaf Extract | UV-A Radiation | Optimal at pH 8.5 with starch as a stabilizer. mdpi.com |
| Biosynthesis | Compatible Solute-Ectoine | Sunlight | Rapid formation of nanoparticles in 3-5 seconds. researchopenworld.com |
| Photochemical Reduction | Not applicable (direct reduction) | Pulsed UV Laser (355 nm) | Surfactants like SDS and CTAB facilitate dispersion. oatext.com |
Optimization of Reaction Parameters for Yield and Purity
The efficiency and quality of this compound synthesis are highly dependent on the reaction conditions.
Influence of Concentration and Temperature on Formation
The concentrations of the reactants, namely silver nitrate and ammonium nitrate, are critical. For the direct crystallization method, using a minimal amount of water is key to achieving a saturated solution from which the double salt can effectively crystallize. d-nb.info In methods involving the formation of the diamminesilver(I) complex, the concentration of the ammonia solution must be carefully controlled. stainsfile.comstainsfile.com An excess of ammonia can lead to an undesirable increase in the alkalinity of the solution. stainsfile.com
Temperature plays a significant role in both the formation and decomposition of this compound. The synthesis of the double salt from aqueous solutions of silver nitrate and ammonium nitrate is typically carried out at room temperature, with the solubility of the salts being a key factor. cdnsciencepub.comresearchgate.net The thermal decomposition of ammonium nitrate itself begins to occur at temperatures above its melting point of 169.6°C, with complete decomposition at 210°C. ufms.br In the context of flash pyrolysis for synthesizing silver nanoparticles, high temperatures (700-900°C) are used to disintegrate a mixture of aqueous silver nitrate and ammonium nitrate. ntnu.no At these temperatures, ammonium nitrate decomposes to generate ammonia gas, which acts as a surfactant, breaking down aerosol droplets and resulting in smaller nanoparticles. ntnu.no This demonstrates the profound effect of temperature on the behavior of the components involved in the synthesis. The vapor pressure of aqueous solutions of both silver nitrate and ammonium nitrate increases with temperature, which can also influence reaction kinetics in solution. researchgate.net
Control of Particle Size and Morphology during Synthesis
The control of particle size and morphology during the synthesis of silver compounds, including those derived from this compound, is influenced by several key parameters. Research into the synthesis of silver nanoparticles, often using silver nitrate as a precursor and ammonia as a complexing agent, provides significant insights into these controlling factors.
Key factors influencing particle size and morphology include:
Reactant Concentrations: The concentration of silver nitrate and the reducing agent can significantly impact the final particle size. Higher concentrations of silver nitrate have been reported to lead to the formation of larger nanoparticles. mdpi.com Conversely, in some synthesis methods, an increase in silver nitrate concentration has been found to decrease the average particle size. d-nb.info The molar ratio of the silver salt to other reagents, such as a reducing agent, is a critical determinant of the availability of silver atoms for nucleation and growth. mdpi.com
pH of the Reaction Medium: The pH plays a crucial role in controlling the size and polydispersity of the resulting particles. For instance, in the synthesis of silver nanoparticles using a modified Tollens procedure (reduction of [Ag(NH₃)₂]⁺), lower pH values (e.g., 11.5 compared to 12.5) resulted in smaller particles and decreased polydispersity. nih.gov Similarly, in other wet-chemical reduction methods, pH has been identified as a primary factor influencing particle size. mdpi.com
Temperature: Reaction temperature affects the kinetics of the reduction and particle growth. Studies have shown that increasing the reaction temperature can lead to a decrease in the mean particle diameter. mdpi.com
Surfactants and Stabilizing Agents: The addition of polymers and surfactants can effectively control particle size and shape by modifying the growth of the forming particles during the reduction process. acs.org For example, long-chain poly(acrylic acid) (PAA) has been used as a growth modifier, where its concentration influences both the initial nucleation and subsequent growth, leading to particle sizes ranging from 28 to 77 nm. acs.org Other stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) also play a role in preventing aggregation and controlling morphology. mdpi.comd-nb.info
Ammonia Concentration: The concentration of ammonia is a critical factor. In the synthesis of silver nanoparticles from the diamminesilver(I) complex, it has been observed that the smallest particles are formed at the lowest ammonia concentrations. nih.gov An increase in ammonia concentration can lead to an increase in particle size. nih.gov
Use of Ammonium Nitrate as a Foaming Agent: In a spray-pyrolysis synthesis method, ammonium nitrate itself has been used as a foaming agent to significantly reduce the particle size of the resulting nanoparticles. When added to the silver nitrate solution, the ammonium nitrate decomposes at high temperatures, generating ammonia gas that acts as a surfactant, breaking down aerosol droplets and leading to a substantial reduction in particle size, for example, from 200 nm down to 20 nm. ntnu.noresearchgate.net This technique allows for the control of particle diameter to below 20 nm. researchgate.net
The following table summarizes the influence of various parameters on the particle size of silver-based particles synthesized from silver nitrate and ammonia-containing solutions.
| Parameter | Effect on Particle Size | Research Findings |
| Silver Nitrate Concentration | Can either increase or decrease size depending on the method. | Higher concentration led to larger nanoparticles in some studies. mdpi.com An increase in concentration led to a decrease in average particle size in others. d-nb.info |
| pH | Lower pH generally leads to smaller particles. | Particles obtained at pH 11.5 were smaller than those at pH 12.5. nih.gov |
| Temperature | Higher temperature generally leads to smaller particles. | Mean particle diameter decreased as reaction temperature increased from 8 to 15 °C. mdpi.com |
| Surfactants/Stabilizers (e.g., PAA, PVP) | Addition controls growth and prevents aggregation. | PAA concentration directly influenced the final particle size. acs.org |
| Ammonia Concentration | Higher concentration generally leads to larger particles. | The smallest particles were formed at the lowest ammonia concentrations. nih.gov |
| Ammonium Nitrate (as foaming agent) | Addition significantly reduces particle size. | Reduced particle size from ~200 nm to ~20 nm in spray pyrolysis. ntnu.noresearchgate.net |
Scale-Up Considerations for Laboratory and Pilot Production
Scaling up the production of this compound from a laboratory setting to pilot or industrial scale introduces several challenges that require careful consideration of the process parameters and equipment. While direct, detailed literature on the large-scale production of this compound is sparse, principles from the production of its precursor, silver nitrate, and related silver nanoparticle synthesis provide valuable insights.
A key consideration for scaling up is the method of crystallization. A continuous evaporative crystallization process, which has been described for silver nitrate production at the pilot plant level, offers a potential route for larger-scale synthesis. google.com In such a process, controlling the crystallization conditions is paramount to obtaining a product with the desired crystal habit and size. Important parameters to manage include:
Slurry Temperature and Density: Maintaining a consistent slurry temperature, for instance between 38°C and 60°C, is crucial as higher temperatures can lead to excessively rapid crystal growth and the formation of undesirable fine particles. google.com The density of the slurry must also be controlled to ensure a consistent crystal product. google.com
Vacuum Level: The use of a partial vacuum (e.g., 23 to 200 mm Hg absolute) in the crystallizer helps to control the evaporation rate and, consequently, the supersaturation of the solution, which drives crystallization. google.com
Residence Time: The mean residence time of the slurry in the crystallizer influences the final crystal size. A sufficient residence time is needed for crystal growth, but an excessively long time can be inefficient as crystal breakage may limit further growth. google.com
For nanoparticle synthesis, which often involves the reduction of the silver ammonium complex, scaling up presents its own set of challenges. Microwave-assisted synthesis has been proposed as a scalable method. A continuous microwave reactor, for example, could be employed to increase the production of silver nanoparticles, improving the efficiency of the preparation process. rsc.org
Another approach for large-scale synthesis involves absorbing a dilute solution of ammoniacal silver nitrate onto a porous substrate, followed by reduction. researchgate.net This method can be efficient for producing silver-coated materials at a larger scale with high yield.
Regardless of the specific method, the inherent instability of this compound solutions remains a critical safety and handling consideration at any scale. mdpi.com The potential for the formation of explosive silver nitride upon standing necessitates that solutions are prepared fresh and any excess is disposed of promptly and safely. mdpi.com For any scaled-up process, robust safety protocols and handling procedures would be essential.
The separation and drying of the final crystal product are also important steps in a scaled-up process. The morphology of the crystals significantly affects how easily they can be separated from the mother liquor and dried. google.com Centrifugation is a common method for separation, and the moisture content of the final product must be carefully controlled. google.com
Structural Chemistry and Crystallographic Analysis
Crystal Structure Elucidation
The primary method for determining the precise atomic arrangement within the crystalline lattice of silver ammonium (B1175870) nitrate (B79036) has been X-ray diffraction.
X-ray diffraction (XRD) analysis has been fundamental in revealing the crystal structure of the silver ammonium nitrate double salt. d-nb.info These studies have established that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. d-nb.info
The specific space group identified for this compound is P2₁/a, with four formula units (Z=4) per unit cell. d-nb.info A notable and defining feature of this structure is the presence of two crystallographically distinct nitrate groups. These two types of nitrate ions are organized in parallel layers within the crystal lattice. d-nb.info This arrangement is crucial for understanding the coordination environment and intermolecular interactions within the crystal. While the crystal system and space group have been identified, specific lattice parameters from the primary literature were not available in the searched sources.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a d-nb.info |
| Formula Units per Cell (Z) | 4 d-nb.info |
| Lattice Parameters | Data not available in searched sources |
There is no specific information available from the searched literature indicating that neutron diffraction analysis has been performed on the this compound double salt. This technique is particularly effective for accurately locating hydrogen atoms, which would be valuable for elucidating the precise orientation and hydrogen bonding interactions of the ammonium ions within the lattice.
Similarly, no studies employing electron diffraction techniques for the structural analysis of this compound were found in the available literature. Electron diffraction is a powerful tool for studying the structure of micro- or nanocrystalline materials, but its application to this specific compound has not been documented.
Molecular Geometry and Conformation
A key aspect of the this compound structure is the existence of two distinct types of nitrate ions (NO₃⁻). d-nb.info Spectroscopic and structural data indicate that one type of nitrate ion is involved in a relatively strong hydrogen bond interaction with the ammonium (NH₄⁺) ions. d-nb.info The second type of nitrate ion has a much weaker, or no direct, hydrogen-bonding interaction with the ammonium ions. d-nb.info
The ammonium ion itself is expected to maintain its standard tetrahedral geometry. The nitrate ions, while participating differently in hydrogen bonding, are understood to retain their characteristic trigonal planar shape. d-nb.info The difference in their crystalline environment and bonding interactions, however, makes them crystallographically non-equivalent.
| Ion | Geometry | Key Structural Feature |
|---|---|---|
| Silver (Ag⁺) | 4-coordinate | Coordinated by four oxygen atoms from nitrate ions. d-nb.info |
| Ammonium (NH₄⁺) | Tetrahedral | Forms hydrogen bonds with one type of nitrate ion. d-nb.info |
| Nitrate (NO₃⁻) | Trigonal Planar | Exists in two crystallographically different environments. d-nb.info |
Intermolecular Interactions and Packing Arrangements
The crystal packing of this compound is dictated by a combination of hydrogen bonding and interactions between the silver cation and the nitrate anion.
| Donor (D) | Acceptor (A) | D···A Distance (Å) |
|---|---|---|
| N (of NH₃) | O (of NO₃⁻) | Relatively long, indicating weak interaction scispace.com |
The primary coordination environment of the silver(I) ion is a linear two-coordinate geometry, forming the stable [Ag(NH3)2]+ complex cation with an Ag-N bond length of 2.12(1) Å. scispace.com In the crystal lattice, there are also interactions between the silver cation and the oxygen atoms of the nitrate anions. The closest Ag-O distance is reported to be 2.90 Å, which is a relatively long and weak interaction, suggesting it is of a secondary nature compared to the strong Ag-N bonds. scispace.com The diammine silver ions are arranged in a way that they cross each other along the c-axis of the unit cell. scispace.com
Polymorphism and Phase Transitions
The crystalline structure of this compound is sensitive to temperature, exhibiting disorder at ambient temperatures and a more ordered phase at lower temperatures.
At a temperature of 223 K, this compound crystallizes in an orthorhombic system. scispace.com The specific space group has been identified as Pnnm. scispace.com This crystalline phase is characterized by a well-ordered arrangement of the diammine silver(I) cations and nitrate anions. scispace.com Attempts to determine the structure at room temperature (294 K) were hindered by the dynamic disorder of the nitrate ion, which prevented the precise location of the nitrate oxygen atoms. scispace.com
| Parameter | Value at 223 K scispace.com | Value at 294 K scispace.com |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnnm | - |
| a (Å) | 8.088(3) | 8.122(2) |
| b (Å) | 10.416(5) | 10.596(2) |
| c (Å) | 6.261(2) | 6.292(2) |
| Z (Formula units per cell) | 4 | - |
Temperature has a significant influence on the crystal structure of this compound. At room temperature, the nitrate ions exhibit dynamic disorder, meaning they are not fixed in a single orientation and move or rotate within the crystal lattice. scispace.com This disorder is significant enough to prevent a complete structural solution from diffraction data collected at this temperature. scispace.com Upon cooling to 223 K, this dynamic motion is sufficiently reduced, leading to an ordered structure where the positions of all atoms, including the nitrate oxygens, can be determined. scispace.com The change in the unit cell dimensions between 294 K and 223 K reflects the thermal contraction of the lattice upon cooling. scispace.com The large temperature factors for the nitrate ion, even at 223 K, suggest that some dynamic motion persists at this lower temperature. scispace.com
Theoretical and Computational Chemistry of Silver Ammonium Nitrate
Electronic Structure Calculations
The electronic structure of silver ammonium (B1175870) nitrate (B79036) and its constituent ions has been a subject of theoretical studies aimed at understanding its stability, bonding, and spectroscopic characteristics. These investigations typically employ a range of computational methods, from Density Functional Theory (DFT) for larger systems to high-level ab initio techniques for more precise calculations on smaller, related systems.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and materials. Several studies have utilized DFT to investigate systems related to silver ammonium nitrate, such as silver-ammonia complexes and the decomposition of ammonium nitrate. For instance, DFT calculations have been employed to explore the nature of the bonding between silver ions and nitrogen-containing ligands like ammonia (B1221849). These studies reveal the geometric and electronic properties of such complexes.
DFT has also been instrumental in elucidating the complex decomposition mechanism of ammonium nitrate in the gas phase. Such studies have identified various reaction channels and the associated products, which are crucial for understanding the thermal stability of compounds containing the nitrate group. The choice of the exchange-correlation functional in DFT is critical for accurately describing the reaction profiles, with functionals like M06-2X showing good performance for the thermochemistry and kinetics of ammonium nitrate decomposition. Anion photoelectron spectroscopy combined with DFT calculations has been used to probe the electronic and geometric structures of isolated ammonium nitrate-related anionic species, revealing that the parent anionic species exists as (NH₂OH HONO)⁻ in the gas phase.
For more accurate energy and property calculations, especially for smaller molecular systems, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed. While comprehensive CCSD(T) studies on the entire this compound crystal are computationally prohibitive, these methods have been applied to its components and related systems to provide benchmark data.
For example, ab initio investigations into the ammonia dimer ((NH₃)₂) have shown that a proper combination of electron correlation treatment (MP2 or higher) and a suitable basis set (like aug-cc-pVTZ) is necessary to accurately determine the equilibrium structure and interaction energies. The binding energy of the ammonia dimer at the MP2 complete basis set limit is estimated to be around 13.2 ± 0.3 kJ/mol. Such studies on fundamental interactions are crucial for parameterizing and validating more approximate methods used for larger systems. CCSD(T) is also recognized for its accuracy in predicting dipole moments and other electronic properties.
The following table summarizes the performance of different computational methods for calculating the binding energies of the ammonia dimer, a fundamental interaction relevant to understanding the behavior of ammonia as a ligand.
| Method/Basis Set | Binding Energy (kcal/mol) |
| MP2/aug-cc-pVTZ | 3.3 |
| CCSD(T)/CBS | 3.1 |
This interactive data table showcases benchmark binding energy calculations for the ammonia dimer, a key interaction in ammonia-containing complexes.
Bonding Analysis and Orbital Interactions
The bonding in the diamminesilver(I) cation, [Ag(NH₃)₂]⁺, is a classic example of coordination chemistry. The interaction is primarily between the lone pair of electrons on the nitrogen atoms of the two ammonia ligands and the vacant orbitals of the silver(I) ion.
Natural Bond Orbital (NBO) analysis, a common tool in computational chemistry, reveals that the dominant bonding feature is the σ-donation from the nitrogen lone pair to the empty 5s orbital of the silver ion. This dative bond is the primary source of stability for the complex. The hybridization of the nitrogen atomic orbitals also plays a role in the strength of this interaction.
The Ag⁺ ion has an electron configuration of [Kr] 4d¹⁰5s⁰, which allows it to form stable complexes with ligands by accepting electron pairs into its empty 5s and 5p valence orbitals. The two-coordinate linear geometry of [Ag(NH₃)₂]⁺ is the most common and stable form for silver(I) with ammonia.
Spectroscopic Property Predictions (Theoretical)
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules, including their vibrational and electronic spectra.
Vibrational Spectra: The infrared (IR) and Raman spectra of this compound are dominated by the vibrational modes of the diamminesilver(I) cation and the nitrate anion. Theoretical calculations can predict the frequencies and intensities of these modes. For the [Ag(NH₃)₂]⁺ cation, key predicted vibrational modes include the Ag-N stretching and bending vibrations. For the nitrate anion (NO₃⁻), which has D₃h symmetry in its isolated state, the characteristic vibrational modes are the symmetric stretch (ν₁), out-of-plane bend (ν₂), asymmetric stretch (ν₃), and in-plane bend (ν₄). In a crystalline environment, the local symmetry can be lower, leading to the splitting of degenerate modes.
Electronic Spectra: The electronic absorption spectrum of this compound in the UV-Vis region is primarily associated with electronic transitions within the nitrate anion and charge-transfer transitions involving the silver complex. Time-dependent DFT (TD-DFT) is a common method for calculating excited electronic states and predicting UV-Vis spectra. For the nitrate anion, transitions such as the n → π* transition are well-known. The presence of the silver cation can influence the energies of these transitions.
The following table presents typical vibrational frequencies for the nitrate anion, which are a major feature in the predicted spectrum of this compound.
| Mode | Vibrational Frequency (cm⁻¹) | Description |
| ν₁ (A₁') | ~1050 | Symmetric N-O stretch (Raman active) |
| ν₂ (A₂") | ~830 | Out-of-plane bend (IR active) |
| ν₃ (E') | ~1390 | Asymmetric N-O stretch (IR and Raman active) |
| ν₄ (E') | ~720 | O-N-O bend (IR and Raman active) |
This interactive data table displays the characteristic vibrational modes of the nitrate ion, a key component of this compound.
Reaction Pathway Modeling and Transition State Theory
Understanding the thermal stability and decomposition of this compound involves modeling its reaction pathways and applying principles of transition state theory.
Transition state theory (TST) is a fundamental theory in chemical kinetics that describes reaction rates by considering the properties of the activated complex, or transition state, which is a high-energy intermediate state along the reaction coordinate. The rate of reaction is related to the concentration of the transition state and the frequency with which it converts to products.
The decomposition of ammonium nitrate has been a focus of theoretical studies due to its importance in various applications. These studies have identified several decomposition channels, with the initial step often being the dissociation into ammonia (NH₃) and nitric acid (HNO₃).
NH₄NO₃ → NH₃ + HNO₃
While specific energetic barriers for the decomposition of this compound are not extensively documented, the decomposition is expected to be related to that of ammonium nitrate itself. The silver ion could potentially act as a catalyst, altering the reaction pathways and lowering the activation energies for certain decomposition steps. Quantum chemical calculations are essential for modeling these potential catalytic effects and determining the modified energetic barriers. For example, the dissociation of ammonium nitrate into ammonia and nitric acid has a Gibbs free energy of activation of approximately 5.4 kcal/mol. The subsequent homolytic cleavage of nitric acid to form nitrogen dioxide (NO₂•) and a hydroxyl radical (OH•) is a rate-limiting step with a much higher activation energy, around 40.2 kcal/mol, highlighting the stability of ammonium nitrate under normal conditions.
Chemical Reactivity, Mechanisms, and Energetics
Thermal Decomposition Mechanisms and Kinetics
The thermal decomposition of silver ammonium (B1175870) nitrate (B79036) is a complex process that is influenced by the surrounding atmosphere and involves multiple steps.
The thermal decomposition of the 1:1 double salt of silver nitrate and ammonium nitrate (AgNO₃·NH₄NO₃) proceeds through distinct stages. In an inert atmosphere, the initial mass loss corresponds to the decomposition of the ammonium nitrate portion of the eutectic melt, with a differential thermogravimetric (DTG) maximum at 253°C. d-nb.info This decomposition primarily yields nitrous oxide (N₂O) and water (H₂O). d-nb.info
Following a period of slower decomposition, the next significant step is the degradation of the silver nitrate component, which occurs above 370°C. d-nb.info The products of this second stage in an inert atmosphere are metallic silver (Ag), nitrogen monoxide (NO), and oxygen (O₂). d-nb.info
Step 1 (Ammonium Nitrate Decomposition): NH₄NO₃ → N₂O + 2H₂O d-nb.info
Step 2 (Silver Nitrate Decomposition): 2AgNO₃ → 2Ag + 2NO₂ + O₂ (which can further involve NO and O₂ formation) d-nb.infowikipedia.org
It is worth noting that the formation of silver ammonium nitrate can be an intermediate step in the thermal decomposition of other silver compounds. For instance, the solid-phase decomposition of [Ag(NH₃)₂]MnO₄ is presumed to form [Ag(NH₃)NO₃], which then disproportionates into AgNO₃ and [Ag(NH₃)₂]NO₃. d-nb.info The subsequent hydrolysis of [Ag(NH₃)₂]NO₃ in an aqueous solution leads to the crystallization of the AgNO₃·NH₄NO₃ double salt. d-nb.infopreprints.org
The presence of other substances can influence these parameters. For example, the presence of pyrite (B73398) reduces the activation energy of ammonium nitrate decomposition to 101.8 kJ/mol and significantly increases the pre-exponential factor to 2.57 x 10⁹ s⁻¹, indicating an accelerated rate of decomposition. researchgate.net In another study, the activation energy for the decomposition of diamminesilver(I) sulfate (B86663) was found to be high, comparable to that of substituted ammonium compounds, suggesting the influence of hydrogen bonding. researchgate.net
Interactive Data Table: Kinetic Parameters for Ammonium Nitrate Decomposition
| Condition | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |
| Pure Ammonium Nitrate | 102.6 kJ/mol | 4.55 x 10⁷ s⁻¹ | researchgate.net |
| Ammonium Nitrate with Pyrite | 101.8 kJ/mol | 2.57 x 10⁹ s⁻¹ | researchgate.net |
| Ammonium Nitrate (solid & liquid) | ~90 kJ/mol | Not specified | utah.edu |
The atmosphere has a notable influence on the thermal decomposition of this compound, particularly at higher temperatures. Up to 400°C, the decomposition mechanism is only slightly affected by the presence of air versus an inert atmosphere like argon, with aerial oxygen playing a minor role. d-nb.info
However, above 400°C, the degradation mechanism differs significantly. In an inert atmosphere, the decomposition of the silver nitrate component results in two distinct mass loss steps with DTG peak maxima at 417°C and 452°C. d-nb.info In contrast, in an air atmosphere, only a single peak is observed at a slightly lower temperature of 439°C. d-nb.info This suggests that the presence of oxygen alters the reaction pathways for the decomposition of silver nitrate. The reaction heat in an inert atmosphere is more endothermic (1567.1 kJ/mol) compared to in air (77.6 kJ/mol), indicating different end products, particularly concerning the oxidation state of nitrogen oxides. d-nb.info
Photochemical Transformations
This compound and related silver ammine complexes undergo photochemical transformations, primarily involving the reduction of silver ions (Ag⁺) to metallic silver (Ag), often in the form of nanoparticles. The irradiation of aqueous solutions of silver nitrate containing ammonia (B1221849) with UV light or even daylight can lead to the formation of silver nanoparticles. wikipedia.orgresearchgate.net
The photochemical process is initiated by the absorption of light, which can lead to the decomposition of the complex. quora.comdoubtnut.com In the presence of a reducing agent, this process is enhanced. The diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is the active species in these transformations. The stability of this complex is a key factor; it is more stable in alkaline solutions and less prone to photodecomposition than uncomplexed silver nitrate due to the stabilization provided by the ammonia ligands.
The photochemical reduction of Ag⁺ can be influenced by the presence of other species in the solution. For instance, the nitrate ion itself can act as a scavenger for hydrated electrons, which could otherwise participate in the reduction of silver ions. wikipedia.org The complexation of Ag⁺ with ammonia to form [Ag(NH₃)₂]⁺ appears to facilitate the formation of silver nanoparticles under irradiation. wikipedia.org
Reaction with Organic and Inorganic Substrates
This compound, particularly in the form of Tollens' reagent (an alkaline solution of ammoniacal silver nitrate), is well-known for its reactivity with certain organic functional groups, most notably aldehydes. vedantu.comgeeksforgeeks.orgtutoroot.comlibretexts.orgwikipedia.org
R-CHO + 2[Ag(NH₃)₂]⁺ + 3OH⁻ → R-COO⁻ + 2Ag(s) + 4NH₃ + 2H₂O tutoroot.com
This reactivity makes Tollens' reagent a valuable tool for the qualitative analysis of aldehydes in organic chemistry. geeksforgeeks.org
With inorganic substrates, the reactivity of this compound is more varied. Metallic silver does not react with liquid ammonium nitrate, even at elevated temperatures. ufms.brresearchgate.net However, silver(I) oxide (Ag₂O) readily dissolves in liquid ammonium nitrate, indicating a reaction to form silver nitrate. ufms.brresearchgate.net Silver carbonate also reacts with ammonia to form the diamminesilver(I) complex. wikipedia.org Silver nitrate itself can react with halide ions to form insoluble silver halide precipitates. mdpi.com The addition of ammonia can then dissolve some of these precipitates, like AgCl and AgBr (in concentrated ammonia), by forming the stable [Ag(NH₃)₂]⁺ complex. mdpi.com
Furthermore, silver nitrate can react with acetylene (B1199291) gas to produce the explosive silver acetylide; this reaction is modified in the presence of ammonia. wikipedia.org
Applications in Advanced Chemical Synthesis and Catalysis
Catalytic Applications
Silver ammonium (B1175870) nitrate (B79036) and related silver compounds are employed as catalysts in homogeneous, heterogeneous, and photocatalytic systems, addressing challenges from industrial chemical production to environmental remediation.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. wikipedia.org The synthetic applications described in section 6.1, such as the Tollens' oxidation and silver-catalyzed cyclization reactions, are prime examples of homogeneous catalysis as they are carried out in a liquid phase. stackexchange.comrsc.orgrsc.org
A specific study on the kinetics of the diamminesilver(I)-catalyzed autoxidation of sulfur(IV) (sulfite) to sulfate (B86663) in an ammonia-ammonium nitrate buffer provides a clear example of its role in homogeneous catalysis. researchgate.net This reaction is relevant to atmospheric chemistry and processes for flue-gas desulfurization. The diamminesilver(I) complex was found to effectively catalyze the oxidation of sulfite (B76179) by dioxygen. researchgate.net The reaction kinetics indicate that the silver(I) complex participates directly in the reaction mechanism, facilitating the electron transfer process. researchgate.net
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. chemguide.co.uk A significant application is the use of silver supported on alumina (B75360) (Ag/Al₂O₃) for the selective catalytic reduction (SCR) of nitrogen oxides (NOₓ) with ammonia (B1221849) (NH₃-SCR). core.ac.uk This technology is crucial for controlling NOₓ emissions from diesel engines and other lean-burn combustion sources. acs.orgresearchgate.net
The Ag/Al₂O₃ system is unique in that both the silver and the alumina support are necessary components for the catalytic activity. core.ac.uk The addition of a small amount of hydrogen (H₂) to the gas stream dramatically enhances the low-temperature activity of the Ag/Al₂O₃ catalyst for NH₃-SCR. acs.org Kinetic and spectroscopic studies suggest that hydrogen promotes the oxidative activation of ammonia, which is a key step in the reduction of NO. acs.org The proposed mechanism involves the oxidation of NO to NO₂ over the silver sites, followed by a "Fast SCR" type reaction between NO, NO₂, and NH₃ on the alumina support to produce nitrogen and water. core.ac.uk
Table 3: Performance of Ag/Al₂O₃ in H₂-assisted NH₃-SCR
| Catalyst | Reactants | Key Promoter | Temperature Range | Outcome |
|---|---|---|---|---|
| Ag/Al₂O₃ | NO, NH₃, O₂ | H₂ | Low temperature (e.g., < 200°C) | Significant increase in NO conversion rate |
This table illustrates the dramatic promotional effect of hydrogen on the catalytic activity of Ag/Al₂O₃ for the selective catalytic reduction of NO with ammonia. acs.org
Silver nanoparticles supported on semiconductors like titanium dioxide (TiO₂) are highly effective photocatalysts for environmental remediation, particularly for the reduction of nitrate (NO₃⁻) in water. nankai.edu.cnmdpi.comresearchgate.net In these systems, the TiO₂ acts as the primary photocatalyst, absorbing UV or visible light to generate electron-hole pairs. researchgate.net
The role of the deposited silver nanoparticles is multifaceted. They can enhance photocatalytic activity by:
Trapping Electrons: Silver nanoparticles act as electron sinks, trapping the photogenerated electrons from the TiO₂ conduction band. This separation of charge carriers (electrons and holes) inhibits their recombination, thereby increasing the quantum efficiency of the photocatalytic process. nankai.edu.cn
Surface Plasmon Resonance (SPR): Silver nanoparticles exhibit SPR, which allows for the absorption of visible light, an energy range where TiO₂ is typically not active. mdpi.com This absorbed energy can then contribute to the generation of charge carriers, extending the catalyst's activity into the visible spectrum.
In the photocatalytic reduction of nitrate, a hole scavenger such as formic acid is often used. nankai.edu.cnmdpi.com The scavenger consumes the photogenerated holes, preventing them from oxidizing other species and promoting the reduction pathway for nitrate. The trapped electrons on the silver nanoparticles are then transferred to the adsorbed nitrate ions, reducing them ideally to harmless nitrogen gas (N₂). nankai.edu.cn Studies have shown that Ag/TiO₂ catalysts can achieve high nitrate conversion (over 98%) and high selectivity towards N₂. nankai.edu.cn
Table 4: Comparison of Photocatalytic Nitrate Reduction
| Catalyst | Light Source | Hole Scavenger | Nitrate Conversion | Selectivity to N₂ |
|---|---|---|---|---|
| TiO₂ | UV | Formic Acid | 41.4% | - |
| Ag/TiO₂ | UV | Formic Acid | 70.0% | High |
| Ag/TiO₂ | Visible Light | Formic Acid | 84.5% | 82.7% |
This table compares the efficiency of TiO₂ and silver-modified TiO₂ (Ag/TiO₂) in the photocatalytic reduction of nitrate, demonstrating the significant enhancement provided by the silver nanoparticles. mdpi.comresearchgate.net
Reagent in Specific Organic Reactions (e.g., Koenigs-Knorr reaction precursor)
Silver ammonium nitrate, formally known as diamminesilver(I) nitrate, serves as a valuable reagent in specific organic transformations, most notably as a precursor or promoter in reactions like the Koenigs-Knorr glycosylation. wikipedia.orgslideshare.net This reaction is a cornerstone in carbohydrate chemistry for the formation of glycosidic bonds, which are crucial for synthesizing oligosaccharides and other glycoconjugates. wikipedia.org
The classical Koenigs-Knorr reaction involves the coupling of a glycosyl halide (such as a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter. chemeurope.com While the original method developed in 1901 utilized silver carbonate, subsequent modifications have explored a variety of promoters, including other silver salts like silver nitrate. wikipedia.orgnih.gov The role of the silver salt is to act as a halophile, facilitating the departure of the halide from the anomeric carbon of the sugar. slideshare.net This departure generates a reactive oxocarbenium ion intermediate. wikipedia.org
The alcohol nucleophile then attacks this intermediate, leading to the formation of the glycoside. wikipedia.org The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor. wikipedia.orgchemeurope.com When silver nitrate is used as a promoter, it can influence the reaction yield, although studies have shown that other promoters like silver carbonate or silver oxide might lead to higher yields under certain conditions. slideshare.net The choice of silver salt and reaction conditions allows for fine-tuning of the synthesis. nih.gov
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The diamminesilver(I) complex is a key precursor in the synthesis of silver-based coordination polymers and metal-organic frameworks (MOFs). rsc.orguniurb.it MOFs are a class of porous crystalline materials constructed from metal ions or clusters (nodes) linked together by organic ligands (linkers). nih.gov The unique properties of MOFs, such as high porosity and large surface area, make them suitable for applications in catalysis, gas storage, and separation. nih.govrsc.org
In the synthesis of silver-containing MOFs, this compound provides a soluble and stable source of Ag⁺ ions. The ammonia ligands stabilize the silver ions in solution, controlling their availability and facilitating the controlled growth of the framework structure. rsc.org For instance, a silver terephthalate-based MOF, [Ag₂(BDC)]n, was synthesized using silver nitrate dissolved in an ammonia solution, with terephthalic acid acting as the organic linker. rsc.org Similarly, silver(I) coordination polymers have been successfully synthesized by reacting silver nitrate with various flexible nitrile-functionalized ligands in solution. uniurb.it
The synthesis method often involves solvothermal or diffusion techniques where solutions of the metal precursor and the organic linker are carefully mixed, leading to crystallization of the MOF. rsc.org The resulting silver-based MOFs can act as reservoirs for the slow release of bactericidal Ag⁺ ions, giving them significant potential for antibacterial applications. rsc.orgresearchgate.net
Below is a table summarizing examples of silver-based MOFs and coordination polymers synthesized using a silver nitrate precursor, often in the presence of ammonia.
| Framework/Polymer Name | Metal Source | Organic Linker/Ligand | Key Finding/Application |
| [Ag₂(BDC)]n (AgMOF) | Silver Nitrate / Ammonia | Terephthalic acid (H₂BDC) | Exhibits antibacterial activity through the slow release of Ag⁺ ions. rsc.org |
| {Ag(L12)}∞ | Silver Nitrate | N,N'-bis(2-cyanoethyl)-N,N'-bis(2-pyridylmethyl)-propylenediamine (L12) | Forms a 2D coordination polymer structure. uniurb.it |
| Silver(I) Coordination Polymer | Silver Nitrate | L-arginine | Demonstrates antimicrobial properties. mdpi.com |
| Silver(I) Coordination Polymer | Silver Nitrate | Extended Ditopic Ligand with terminal amino groups | Forms cationic polymeric chains creating a 3D supramolecular assembly. researchgate.net |
Applications in Materials Science and Nanotechnology
Fabrication of Silver Nanomaterials
The synthesis of silver nanomaterials is a cornerstone of nanotechnology, and silver ammonium (B1175870) nitrate (B79036) is a significant contributor to this field. The ability to control the size, shape, and distribution of the resulting silver nanostructures is critical for their application in diverse technologies.
Silver nanoparticles (AgNPs) can be synthesized using silver ammonium nitrate through chemical reduction methods. The diamine silver(I) complex is reduced in solution by various reducing agents, leading to the nucleation and growth of nanoparticles. A common approach is the Tollens method, a green synthesis technique where the [Ag(NH₃)₂]⁺ complex is reduced by an aldehyde. nih.gov The concentration of ammonia (B1221849) and the nature of the reducing agent are crucial parameters for controlling the size and morphology of the resulting AgNPs. nih.gov
Research has shown that by varying the concentration of ammonia, the size of silver nanoparticles can be effectively controlled. For instance, in syntheses using saccharides like glucose, galactose, maltose, and lactose as reducing agents, adjusting the ammonia concentration from 0.005 M to 0.2 M resulted in average particle sizes ranging from 25 to 450 nm. nih.gov A study demonstrated that using glucose as the reducing agent with a low ammonia concentration of 5 mM yielded the smallest average particle size of 57 nm. nih.gov
Another method for size control involves the use of additives. The addition of ammonium nitrate to an aqueous silver nitrate solution during flash pyrolysis has been shown to significantly reduce the size of the synthesized silver nanoparticles. ntnu.no In this process, the decomposition of ammonium nitrate at high temperatures generates ammonia gas, which acts as a surfactant, breaking down aerosol droplets and leading to the formation of smaller nanoparticles. ntnu.no This technique has achieved a considerable size reduction from a range of 100-200 nm down to 10-20 nm. ntnu.no
The choice of reducing agent also plays a significant role. While strong reducing agents like sodium borohydride can produce very small nanoparticles in the range of 5-20 nm, milder reducing agents like trisodium citrate are effective for synthesizing larger nanoparticles (60-100 nm). nih.gov The precursor concentration itself is another factor; increasing the initial concentration of silver ions has been observed to result in larger nanoparticles. mdpi.com
| Parameter | Effect on Nanoparticle Size | Example/Observation | Reference |
|---|---|---|---|
| Ammonia Concentration | Higher concentration can lead to larger and more polydisperse nanoparticles. | Increasing NH₃ from 0.005 M to 0.2 M resulted in particle sizes from 25 nm to 450 nm. nih.gov | nih.gov |
| Reducing Agent | Stronger reducing agents tend to produce smaller nanoparticles. | Sodium borohydride yields 5-20 nm particles, while trisodium citrate yields 60-100 nm particles. nih.gov | nih.gov |
| Additives (e.g., Ammonium Nitrate) | Can act as a surfactant to reduce particle size. | Use of ammonium nitrate in flash pyrolysis reduced nanoparticle size from ~200 nm to ~20 nm. ntnu.no | ntnu.no |
| Precursor (Silver Ion) Concentration | Higher initial concentration generally leads to larger nanoparticles. | An increase in silver nitrate concentration from 0.5 mM to 0.9 mM resulted in an increase in the average crystallite size. mdpi.com | mdpi.com |
While the synthesis of silver nanowires and nanorods more commonly employs silver nitrate in polyol processes, the underlying principles of controlled reduction are similar. differ.nlnih.gov These one-dimensional nanostructures are formed through anisotropic growth, where the growth of the nanoparticle is favored in one direction. nih.gov The polyol method, a widely used technique, involves reducing silver nitrate in a liquid polyol (like ethylene glycol), which acts as both the solvent and the reducing agent. differ.nl The presence of a capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is crucial for directing the one-dimensional growth. espublisher.commdpi.com
Although direct synthesis from a stable this compound solution is less common for nanowires, the in-situ formation of silver-ammonia complexes can be part of the synthesis pathway in certain methods. For example, a sonoelectrochemical method for synthesizing silver nanowires utilizes an electrolyte containing silver nitrate and ethylenediaminetetraacetic acid (EDTA), where complexation of silver ions plays a key role. nih.gov Seed-mediated growth is another common method for producing silver nanorods, where small silver nanoparticles are used as seeds for the subsequent growth of rods in a solution containing a silver salt, a weak reducing agent, and a surfactant. instanano.cominstanano.com
Silver nanoclusters (AgNCs) are ultra-small nanoparticles, typically less than 2 nm in diameter, composed of a few to several hundred silver atoms. nih.govrsc.org They exhibit molecule-like properties, including strong fluorescence, which makes them attractive for various applications. The synthesis of AgNCs often involves the reduction of a silver salt in the presence of a stabilizing template. nih.gov
One method for synthesizing fluorescent water-soluble silver nanoclusters uses polyacrylic acid (PAA) as a template. nih.gov In this process, silver ions from silver nitrate are complexed with the carboxylate groups of PAA, followed by reduction. nih.gov An irradiation-reduction method has been reported to be an efficient and green way to synthesize these nanoclusters without the need for chemical reducing agents. nih.gov The resulting PAA-AgNCs have an average particle size of approximately 1.98 ± 0.79 nm. nih.gov Another approach involves the reduction of silver nitrate with a reducing agent like sodium borohydride in the presence of stabilizing agents such as short DNA strands. youtube.com
Use in Functional Thin Films and Coatings (e.g., silver mirrors)
A classic and significant application of this compound is in the formation of silver mirrors and other functional thin films. This process relies on the Tollens' reaction, where the diamine silver(I) complex is reduced to elemental silver, which then deposits on a surface. rsc.orgwikipedia.org This reaction is often referred to as the "silver mirror test" in qualitative organic analysis to detect the presence of aldehydes. tutorchase.comlibretexts.org
For the fabrication of silver mirrors, a clean glass surface is treated with Tollens' reagent, which is a solution of silver nitrate and ammonia. wikipedia.orgtutorchase.com A reducing agent, commonly an aldehyde like glucose, is added to the solution. rsc.orgwikipedia.org The aldehyde is oxidized to a carboxylic acid, while the silver ions in the [Ag(NH₃)₂]⁺ complex are reduced to metallic silver. tutorchase.comleah4sci.com This metallic silver then deposits as a thin, uniform, and highly reflective layer on the inner surface of the glass vessel, creating a mirror. rsc.org To enhance the quality and speed of deposition, the glass surface can be pre-treated with a solution of tin(II) chloride. wikipedia.org This method is not only used for creating decorative mirrors but also for silvering the inside of insulated vacuum flasks. wikipedia.org
Beyond traditional mirrors, this chemical deposition method can be adapted to create silver coatings on various non-metallic materials for decorative or functional purposes, such as in the optical industry for manufacturing reflective surfaces on lenses and other instruments. riyngroup.comgoogle.com Silver thin films can also be prepared using spin-coating techniques with silver nitrate as a precursor, followed by a reduction step. edu.krd
Integration into Hybrid Materials
This compound and its precursor, silver nitrate, are utilized in the creation of hybrid materials where silver nanoparticles are integrated into a host matrix. These hybrid materials combine the properties of the silver nanoparticles (e.g., antimicrobial, conductive) with the properties of the matrix (e.g., stability, processability).
Silver nanoparticles can be incorporated into polymer matrices. For example, hybrid nanocarriers with silver nanoparticles have been synthesized where Ag⁺ ions are reduced by sodium borohydride in the presence of a hybrid polymer. researchgate.net This results in nanocomposites with both internal and external silver nanoparticles on the polymer structure. researchgate.net Another approach involves embedding silver nanoparticles, synthesized via metal vapor synthesis, into a polyaminopropylalkoxysiloxane hyperbranched polymer matrix to create hybrid materials with antimicrobial properties. nih.gov
Furthermore, silver can be integrated with other materials through interactions like the silver-π interaction. acs.org A novel one-dimensional hybrid material has been designed by linking a tellurium allyl macrocycle with silver, which then demonstrated electrocatalytic capabilities for the reduction of nitrate to ammonia. acs.org Silver nanoparticles can also be stabilized by ionic silsesquioxanes to create thin films on glass surfaces, which exhibit antibacterial activity. scielo.br
Development of Sensing Materials (Chemical Sensors)
The unique optical and electrical properties of silver nanoparticles derived from this compound make them excellent candidates for the development of chemical sensors. These sensors often rely on changes in the surface plasmon resonance of the nanoparticles or their catalytic activity upon interaction with an analyte.
Silver nanoparticles are used in colorimetric sensors. For instance, a paper-based sensor for the detection of the herbicide paraquat was developed using citrate-capped silver nanoparticles. rsc.org The interaction with the analyte causes aggregation of the nanoparticles, leading to a visible color change. rsc.org Similarly, poly(methacrylic acid)-stabilized silver nanoparticles have been used for the colorimetric sensing of ammonia. rsc.org
Applications in Electronics and Optics (Non-Biological)
The diamine silver complex, often referred to as this compound or formed in situ in Tollens' reagent, is a critical precursor in various advanced materials science applications, particularly in the fields of electronics and optics. Its utility stems from the ease with which the silver(I) ion in the complex can be reduced to metallic silver (Ag⁰), enabling the formation of conductive and reflective layers, as well as functional nanoparticles.
In electronics, this compound is fundamental to the creation of conductive elements on non-conductive substrates. It is a key ingredient in formulations for conductive inks and in electroless plating processes, which are essential for manufacturing printed circuit boards (PCBs), flexible electronics, and RFID tags. The ability to deposit uniform, highly conductive silver layers without the need for an external electrical current makes it an invaluable tool for the metallization of plastics, textiles, and ceramics.
In the realm of optics, the classic application is the silvering of glass to create high-quality mirrors, a process that relies on the deposition of a thin, highly reflective layer of metallic silver. Beyond this traditional use, this compound is instrumental in the synthesis of silver nanoparticles (AgNPs) with unique optical properties. These nanoparticles are integral to the development of sophisticated optical sensors and for creating substrates for Surface-Enhanced Raman Spectroscopy (SERS), a powerful analytical technique.
Detailed Research Findings
Research into the applications of this compound has yielded significant advancements in both electronics and optics.
Electronics:
Electroless Plating for Conductive Textiles: Electroless plating is a versatile method for creating conductive materials by depositing metal onto non-conductive substrates. In one study, polyamide yarns were made electrically conductive using an electroless plating technique involving Tollens' reagent. The concentration of silver nitrate in the reagent was found to directly influence the degree of silver deposition and, consequently, the electrical resistance of the yarn. As the concentration of AgNO₃ increased, the amount of silver deposited on the fiber surface grew, leading to a decrease in electrical resistance. This demonstrates a tunable method for producing conductive fibers for stretchable and wearable electronics.
Conductive Ink Formulations: this compound is a component of reactive silver inks that are crucial for printed electronics. A modified Tollens' reagent, using silver acetate with ammonia and formic acid, produces an ink that can be sintered at temperatures as low as 90 °C. This low-temperature processing is compatible with heat-sensitive polymer substrates, opening avenues for flexible electronics. Another approach involves using silver nitrate dissolved in a mixture of water and dimethyl sulfoxide (DMSO) as a precursor for an inkjet-printable silver ink, allowing for the direct writing of conductive silver tracks on polyimide substrates.
| Silver Precursor | Complexing Agent/Solvent | Sintering Conditions | Resulting Resistivity (μΩ·cm) | Reference |
|---|---|---|---|---|
| Silver Acetate | Ammonium Hydroxide (B78521), Formic Acid | 90 °C | Not specified, but high conductivity achieved | |
| Silver Citrate | 1,2-diaminopropane | 150 °C for 1 hour | 17.8 | |
| Silver Oxalate | 1,2-diaminopropane / Methanol, Acetone | 160 °C for 20 minutes | 4.56 |
Synthesis of Silver Nanoparticles (AgNPs): The silver-ammonia complex, [Ag(NH₃)₂]⁺, is a valuable precursor for synthesizing AgNPs with controlled sizes. By reducing the complex with saccharides, nanoparticles with average sizes ranging from 25 to 450 nm can be produced. The final particle size is highly dependent on the reaction conditions, such as ammonia concentration and pH. Another study demonstrated that adding ammonium nitrate to a silver nitrate solution during flash pyrolysis significantly reduces the resulting nanoparticle size from a range of 100-200 nm down to 10-20 nm. This control over nanoparticle size is critical as their electrical properties are size-dependent.
| Synthesis Method | Parameter Varied | Observation | Resulting Particle Size | Reference |
|---|---|---|---|---|
| Reduction of [Ag(NH₃)₂]⁺ with saccharides | Ammonia (NH₃) Concentration | Particle size increased with increasing NH₃ concentration | 25 - 450 nm | |
| pH | Particles obtained at pH 11.5 were smaller than those at pH 12.5 | |||
| Flash Pyrolysis | Addition of Ammonium Nitrate (NH₄NO₃) | Significant size reduction compared to synthesis without NH₄NO₃ | 10 - 20 nm (with NH₄NO₃) vs. 100-200 nm (without) |
Optics:
Optical Sensors for Ammonia Detection: Silver nanoparticles synthesized using silver nitrate as a precursor are effective in optical sensing applications. In one study, a biopolymer (guar gum) was used to both reduce silver nitrate and stabilize the resulting nanoparticles, forming a nanocomposite. This material was used to create an optical sensor for aqueous ammonia based on the principle of surface plasmon resonance (SPR). The sensor demonstrated high sensitivity and a rapid response.
| Parameter | Value | Reference |
|---|---|---|
| Sensing Method | Surface Plasmon Resonance (SPR) | |
| Detection Limit | 1 ppm | |
| Response Time | 2-3 seconds |
Surface-Enhanced Raman Spectroscopy (SERS): A method has been developed to modify the tip of an optical fiber with a silver nanoparticle film for use as a chemical sensor. This was achieved through a photochemical process where silver nanoparticles were immobilized on the fiber's end from a solution containing silver nitrate. The resulting modified fiber exhibits excellent SERS activity, significantly enhancing the Raman signal of molecules being analyzed. This allows for the in situ detection of trace chemical species with a low limit of detection.
Optical Coatings: Thin films composed of silver nanoparticles can be deposited on glass surfaces. When an ionic silsesquioxane is used as a stabilizer and crosslinking agent, these films contain homogeneously dispersed nanoparticles with sizes below 10 nm. Research has shown that these films are thermally stable up to 200 °C, maintaining their thickness and the optical and morphological properties of the nanoparticles. This stability is crucial for the development of durable optical coatings.
Advanced Analytical and Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and ions within a compound. For silver ammonium (B1175870) nitrate (B79036), these methods are crucial for identifying the characteristic vibrations of the ammonium (NH₄⁺) and nitrate (NO₃⁻) ions and understanding the effects of their interactions within the crystal lattice.
Infrared spectroscopy of silver ammonium nitrate reveals distinct absorption bands corresponding to the fundamental vibrational modes of its constituent ions. The spectrum is a composite of the vibrations from the ammonium cation and the nitrate anion, with shifts and splittings influenced by the crystal environment and inter-ionic forces.
In the double salt AgNO₃·NH₄NO₃, the presence of two different types of nitrate ions leads to a complex vibrational spectrum. d-nb.info The symmetry of the nitrate ion is lowered from its free D₃h symmetry, which results in the appearance of modes that would otherwise be IR-inactive. d-nb.info For instance, the normally IR-inactive symmetric stretching mode (ν₁) of the nitrate ion may appear in the spectrum. The out-of-plane deformation (π or ν₂) of the nitrate ion in AgNO₃·NH₄NO₃ appears around 822-823 cm⁻¹, confirming this reduction in symmetry. d-nb.info
The ammonium ion's vibrational modes are also clearly identifiable. Key bands include the N-H stretching and bending vibrations. In a study of the thermal decomposition intermediate AgNO₃·NH₄NO₃, bands for the ammonium ion were assigned as detailed in the table below. d-nb.info Deuteration studies can be employed to confirm these assignments; for example, the δₐₛ(N-H) mode at 1406 cm⁻¹ is expected to shift to around 1300 cm⁻¹ upon deuteration, although it may be obscured by the strong νₐₛ(N-O) nitrate bands. d-nb.info
Table 8.1: Characteristic Infrared Vibrational Modes for this compound (AgNO₃·NH₄NO₃)
| Wavenumber (cm⁻¹) | Assignment | Ion | Reference |
|---|---|---|---|
| 3292, 3192 | νₐₛ(F₂) - N-H asymmetric stretch | NH₄⁺ | d-nb.info |
| 3121 | νₛ(A₁) + ν₅ | NH₄⁺ | d-nb.info |
| 3048 | δₛ(E) + δₐₛ(F₂) | NH₄⁺ | d-nb.info |
| 1761 | νₛ(N-O) + δ(N-O) combination band | NO₃⁻ | d-nb.info |
| 1406 | δₐₛ(F₂) - N-H asymmetric deformation | NH₄⁺ | d-nb.info |
Note: The complexity of the spectrum, especially in the 1300-1500 cm⁻¹ region, can arise from the overlap of the ammonium δₐₛ(N-H) mode and the intense nitrate νₐₛ(N-O) (E') mode. d-nb.info
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of the compound. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. Studies on silver nitrate and ammonium nitrate show characteristic Raman peaks that are relevant to the analysis of the double salt. rsc.org
For the nitrate ion in silver nitrate, the in-plane bending mode (ν₄) is observed around 730 cm⁻¹. scribd.com The asymmetric stretching mode (ν₃) can resolve into multiple components at low temperatures. scribd.com In the context of the double salt AgNO₃·NH₄NO₃, the lowering of nitrate symmetry also affects the Raman spectrum. d-nb.info
The far-IR and low-frequency Raman regions provide insight into lattice modes and the Ag-O vibrations, which are related to the hindered translation of silver cations. d-nb.info In the Raman spectrum of AgNO₃·NH₄NO₃ at 25°C, wide bands associated with these modes appear at 120 and 160 cm⁻¹. d-nb.info Upon heating to 150°C, these bands resolve into a more complex system with components at 116, 127sh, 135, 162, and 180 cm⁻¹, indicating changes in the crystal lattice or ionic coordination. d-nb.info
Surface-Enhanced Raman Scattering (SERS) has been utilized for the trace detection of ammonium nitrate, where the symmetric stretching mode of the NO₃⁻ ion at approximately 1045 cm⁻¹ is a key diagnostic peak. mdpi.com While SERS focuses on enhancing the signal of the analyte, the fundamental peak positions are indicative of the vibrations present in the compound.
Table 8.2: Key Raman Peaks for Constituents of this compound
| Wavenumber (cm⁻¹) | Assignment | Ion/Vibration | Reference |
|---|---|---|---|
| ~1045 | ν₁ - Symmetric stretch | NO₃⁻ | mdpi.com |
| ~730 | ν₄ - In-plane bend | NO₃⁻ | scribd.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The application of Nuclear Magnetic Resonance (NMR) spectroscopy to a simple inorganic salt like this compound is less common than for complex organic molecules. However, NMR can still provide valuable structural information by probing specific nuclei. The compound contains several NMR-active nuclei: ¹H, ¹⁴N, ¹⁵N, ¹⁰⁷Ag, and ¹⁰⁹Ag.
Direct NMR studies on the this compound double salt are not widely reported in the literature. However, the applicability can be inferred from studies on its components. ¹H NMR is highly sensitive and could be used to characterize the ammonium ion (NH₄⁺). Studies on ammonium nitrate-based materials have shown that ¹H NMR can detect the presence of the ammonium group. researchgate.net
Nitrogen NMR, using either ¹⁴N or ¹⁵N, could theoretically distinguish between the nitrogen environments in the ammonium and nitrate ions. ¹⁴N is a quadrupolar nucleus, which typically results in broad signals, but it has been used in Nuclear Quadrupole Resonance (NQR) studies to detect ammonium nitrate. researchgate.net NQR is a related solid-state technique that detects the interaction of the nuclear quadrupole moment with the local electric field gradient, and it can be performed in the absence of a large external magnetic field. researchgate.netwikipedia.org
Silver NMR (¹⁰⁷Ag and ¹⁰⁹Ag) is challenging due to the low gyromagnetic ratios and long relaxation times of these nuclei, often resulting in low sensitivity and very broad lines, making it impractical for routine analysis.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is particularly useful for analyzing thermal decomposition products and for studying the formation of silver clusters.
Thermogravimetric analysis coupled with mass spectrometry (TG-MS) has been used to study the decomposition of the AgNO₃·NH₄NO₃ eutectic melt. d-nb.info In an inert atmosphere, the initial mass loss corresponds to the decomposition of the ammonium nitrate component, with the MS detecting the evolution of water (m/z = 18 for H₂O⁺ and 17 for OH⁺) and nitrous oxide (N₂O). d-nb.info This demonstrates the utility of MS in identifying gaseous products released during thermal degradation.
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) of silver nitrate has been shown to produce a series of silver cluster ions. researchgate.net The positive-ion mass spectrum is dominated by silver cluster cations (Agₙ⁺), while the negative-ion spectrum shows silver nitrate cluster anions [(AgNO₃)ₙNO₃]⁻. researchgate.net This indicates that under high-energy conditions, MS can be used to study the aggregation and clustering behavior of the silver salt component.
Table 8.3: Mass Spectrometry Data for this compound and its Components
| Technique | Species Detected | Observation | Reference |
|---|---|---|---|
| TG-MS | H₂O, N₂O | Evolved gases during thermal decomposition of AgNO₃·NH₄NO₃. | d-nb.info |
| LDI-TOF-MS | Agₙ⁺ | Silver cluster cations formed from silver nitrate. | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The this compound compound, consisting of Ag⁺, NH₄⁺, and NO₃⁻ ions, is diamagnetic (all electrons are paired) and therefore EPR-silent in its ground state.
However, EPR spectroscopy is a highly valuable tool for studying paramagnetic centers that can be generated from the compound through processes like irradiation, chemical reduction, or doping. For example, ionizing radiation can reduce Ag⁺ ions to paramagnetic silver atoms (Ag⁰), which have a characteristic EPR spectrum due to the large hyperfine splitting from the ¹⁰⁷Ag and ¹⁰⁹Ag nuclei (both with nuclear spin I = 1/2). icm.edu.pl The analysis of this spectrum can provide detailed information about the local environment of the silver atoms within a matrix. icm.edu.pl Similarly, EPR can be used to characterize paramagnetic silver clusters (e.g., Ag₂⁺, Ag₃²⁺) that may form.
Furthermore, if this compound were used as a host matrix for paramagnetic dopants, such as transition metal ions, EPR would be the primary technique for characterizing the electronic structure and site symmetry of the dopant ion. Studies have been conducted on ammonium nitrate doped with copper(II) ions, where the EPR spectra of the Cu²⁺ complexes were analyzed to understand their coordination. semanticscholar.org While the compound itself is not paramagnetic, EPR is crucial for investigating its redox chemistry and its potential use as a host for paramagnetic species.
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
XPS and AES are surface-sensitive techniques that provide information about the elemental composition and chemical states of the atoms on a material's surface (typically the top 1-10 nm).
X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core-level electrons, and the kinetic energy of these photoelectrons is measured. The binding energy of the electron is characteristic of the element and its oxidation state. For this compound, XPS can be used to:
Confirm Elemental Composition: Detect the presence of Silver (Ag), Nitrogen (N), and Oxygen (O).
Determine Oxidation States: The binding energy of the Ag 3d core level can confirm that silver is in the Ag⁺ state. For silver nitrate (AgNO₃), the Ag 3d₅/₂ peak is typically observed at a binding energy of around 367.9 eV. xpsfitting.com
Analyze Chemical Environments of Nitrogen: The N 1s spectrum can be used to distinguish between the two different nitrogen environments: the ammonium ion (NH₄⁺) and the nitrate ion (NO₃⁻). The nitrogen in the ammonium ion is in a more reduced state (-3) compared to the nitrogen in the nitrate ion (+5), leading to a significant difference in their N 1s binding energies. The NH₄⁺ peak would be expected at a lower binding energy than the NO₃⁻ peak.
Table 8.4: Representative XPS Binding Energies for Components of this compound
| Element | Core Level | Binding Energy (eV) | Species | Reference |
|---|---|---|---|---|
| Silver (Ag) | 3d₅/₂ | ~367.9 | AgNO₃ | xpsfitting.com |
| Nitrogen (N) | 1s | Higher BE | NO₃⁻ | nus.edu.sg |
Auger Electron Spectroscopy (AES) involves the bombardment of a surface with a primary electron beam, which causes the ejection of a core electron. An outer-shell electron then fills the core hole, and the energy released is transferred to another outer-shell electron, which is ejected as an Auger electron. The kinetic energy of the Auger electron is characteristic of the element from which it was emitted.
AES provides elemental analysis with high spatial resolution. iisc.ac.in It is often used in conjunction with XPS. While XPS is generally preferred for detailed chemical state analysis, AES can provide rapid elemental mapping of a surface. iisc.ac.in For this compound, AES could be used to map the surface distribution of Ag, N, and O, which would be particularly useful if the compound were part of a composite material or a catalytic system. phi.com The primary Auger transitions for silver occur in the 250-360 eV kinetic energy range. iisc.ac.in
Environmental Transformations and Degradation Pathways Abiological Systems
Photodegradation Mechanisms in Abiological Environments
The photodegradation of silver ammonium (B1175870) nitrate (B79036) is influenced by light, which can induce the reduction of silver ions. While specific studies on the photodegradation of the silver ammonium nitrate complex are not extensively detailed in available research, the behavior of its constituent components, particularly silver nitrate, provides insight into its likely photochemical transformations.
When exposed to light, especially ultraviolet (UV) radiation, silver nitrate solutions can undergo photoreduction, leading to the formation of silver nanoparticles (AgNPs). This process involves the excitation of the nitrate ion, which then facilitates the reduction of Ag+ to metallic silver (Ag⁰). The presence of photocatalysts, such as titanium dioxide (TiO₂), can significantly accelerate this process.
The photodegradation process is critical in determining the environmental fate of silver-containing compounds, as the transformation from ionic silver to nanoparticulate silver alters its transport, reactivity, and bioavailability.
Hydrolysis Pathways in Aqueous Systems
In aqueous environments, this compound exists as the diamminesilver(I) complex ion, [Ag(NH₃)₂]⁺, and the nitrate ion, NO₃⁻. The stability of this complex is significantly dependent on the pH of the solution.
Hydrolysis of the diamminesilver(I) complex is essentially the reverse of its formation reaction. The complex is stable in neutral to alkaline solutions where ammonia (B1221849) (NH₃) is present. However, in acidic conditions, the equilibrium shifts. The addition of an acid, such as nitric acid (HNO₃), will neutralize the ammonia, converting it to the ammonium ion (NH₄⁺). This removal of free ammonia from the solution causes the diamminesilver(I) complex to dissociate, releasing free silver ions (Ag⁺) into the solution.
The hydrolysis of the ammonium nitrate component of the salt results in an acidic solution. This is because the ammonium ion (NH₄⁺) is the conjugate acid of a weak base (ammonia, NH₃) and will hydrolyze to produce hydronium ions (H₃O⁺), while the nitrate ion (NO₃⁻) is the conjugate base of a strong acid (nitric acid, HNO₃) and does not significantly hydrolyze.
The key hydrolysis pathway for the this compound complex is therefore its dissociation in acidic environments, leading to the release of silver ions. The subsequent fate of these silver ions will depend on the presence of other ions in the solution. For example, in the presence of chloride ions (Cl⁻), the highly insoluble silver chloride (AgCl) will precipitate.
Thermal Stability and Long-Term Environmental Fate of Residual Forms
The thermal stability of this compound is largely governed by the properties of ammonium nitrate, a compound known for its potential to undergo exothermic decomposition. Pure ammonium nitrate is relatively stable at ambient temperatures but can decompose, and under certain conditions of confinement and contamination, detonate when heated. The decomposition of ammonium nitrate typically yields nitrous oxide (N₂O) and water (H₂O) at lower temperatures, while at higher temperatures, it can produce nitrogen (N₂), oxygen (O₂), and water.
The presence of other substances can significantly alter the thermal stability of ammonium nitrate. For instance, the presence of pyrite (B73398) has been shown to reduce the decomposition temperature and accelerate the decomposition rate of ammonium nitrate.
The long-term environmental fate of the residual forms of this compound is tied to the behavior of its degradation products: silver species (ions and nanoparticles) and nitrate. Nitrate is highly mobile in soils and can contribute to water contamination. The environmental fate of silver is more complex. Silver ions released from the dissociation of the complex can be toxic to a variety of organisms. Over time, silver ions can be transformed into less soluble forms, such as silver chloride in the presence of chloride ions, or can be adsorbed onto soil particles.
Silver nanoparticles, which may form through photodegradation, also have a distinct environmental fate. Their stability and mobility in the environment are influenced by factors such as the presence of stabilizing agents and storage conditions. Eventually, silver nanoparticles can undergo oxidation and dissolution, releasing silver ions. Both ionic and nanoparticulate silver can accumulate in soils and sediments, acting as long-term sources of silver to the environment.
Interaction with Abiotic Environmental Components (e.g., minerals, soil constituents)
The interaction of this compound with abiotic environmental components is primarily driven by the behavior of its constituent ions, the diamminesilver(I) complex, and the ammonium and nitrate ions, in contact with soil minerals and organic matter.
Interaction of Silver Species: Silver ions (Ag⁺), which can be released from the dissociation of the diamminesilver(I) complex, are known to interact strongly with various soil components. The adsorption of silver ions onto soils is influenced by soil properties such as pH, organic matter content, and the presence of clay minerals and iron oxides. Adsorption can occur through cation exchange, where Ag⁺ replaces other cations on the surface of negatively charged soil particles, and through the formation of inner-sphere complexes with functional groups on mineral surfaces and organic matter.
The mobility of silver in soil is generally low due to these strong adsorption processes. Soils with higher clay and organic matter content tend to exhibit a greater capacity for silver retention. The presence of certain anions, such as chloride, can lead to the precipitation of insoluble silver salts, further limiting its mobility.
Interaction of Ammonium and Nitrate: The ammonium ion (NH₄⁺) can also be adsorbed onto negatively charged soil colloids through cation exchange. This process can be influenced by the presence of other cations in the soil solution. Nitrate (NO₃⁻), being an anion, is generally not adsorbed by the negatively charged surfaces of most soil minerals and is therefore highly mobile in the soil-water system. This high mobility makes nitrate susceptible to leaching into groundwater.
Interaction with Specific Minerals: Zeolites, a group of aluminosilicate (B74896) minerals, have been shown to effectively remove ammonium ions from solution through ion exchange. They can also be modified with silver for various applications, indicating an affinity of the zeolite structure for silver ions. Clay minerals and organic matter play a crucial role in binding silver nanoparticles, with soils rich in these components showing higher retention of silver. The interaction between humic substances (a component of soil organic matter) and clay minerals is often mediated by metal cations.
Q & A
Q. Direct titration (Mohr method) :
- Prepare 0.1 N AgNO₃ by dissolving 16.989 g AgNO₃ in 1 L deionized water .
- Standardize against NaCl using potassium chromate (K₂CrO₄) as an indicator. Endpoint: brick-red Ag₂CrO₄ precipitate .
Volhard’s method (back-titration) : - Add excess AgNO₃ to halide solution, then titrate residual Ag⁺ with NH₄SCN using Fe³⁺ as an indicator .
Critical note: Avoid exposure to light to prevent AgNO₃ photoreduction .
Advanced: What experimental designs elucidate the thermal decomposition mechanisms of ammonium nitrate?
Q. Controlled decomposition studies :
- Use a thermostatic reactor (313–363 K) with reflux condenser to monitor NH₄NO₃ → N₂O + 2H₂O .
- Catalytic matrices : Test natural aluminosilicates (e.g., basalt, clay) or Pt/γ-Al₂O₃ to study rate acceleration .
- Gas chromatography (GC) or mass spectrometry (MS) to quantify gaseous products (N₂O, NO, NH₃) .
- Kinetic modeling : Apply Arrhenius equations to compare activation energies under catalytic vs. non-catalytic conditions .
Advanced: How can contradictory data in ammonium nitrate decomposition studies be resolved?
Contradictions often arise from:
- Catalyst heterogeneity : Transition metals (Fe, Ni) in natural matrices may unpredictably alter reaction pathways .
- Phase transitions : NH₄NO₃ exists in five crystalline phases; ensure experiments control for temperature-induced structural shifts .
- Impurity effects : Trace organics (e.g., formic acid) can accelerate decomposition. Use HPLC to verify solution purity .
Recommendation: Replicate studies with synthetic catalysts (e.g., Fe/basalt) to isolate variables .
Basic: How are ammonium ions detected in complex matrices using ion-selective electrodes (ISEs)?
Q. Protocol :
- Calibrate NH₄⁺ ISE (e.g., ELIS–121NH₄) with standard solutions (0.1–1000 ppm) .
- Interference mitigation : Adjust pH to 7–10 to minimize H⁺ competition. Add EDTA to chelate interfering cations (e.g., K⁺, Ca²⁺) .
- Validation : Cross-check with indophenol blue method (spectrophotometric detection at 640 nm) .
Advanced: What strategies stabilize ammonium nitrate in electrochemical cell experiments?
- QCM (quartz crystal microbalance) setup : Use Ag/AgCl reference electrodes and Pt working electrodes in 0.1–1.0 M NH₄NO₃ solutions .
- Temperature control : Maintain ≤25°C to prevent thermal decomposition during cyclic voltammetry .
- Additives : Introduce silicic acid (1–2 wt.%) to inhibit NH₄NO₃ degradation during prolonged experiments .
Basic: How are risks of ammonium nitrate decomposition mitigated in laboratory storage?
- Storage : Segregate from organics, metals, and reducing agents. Use dedicated, fire-resistant cabinets .
- Monitoring : Weekly inspections for discoloration (yellowing indicates decomposition) .
- Ventilation : Ensure airflow to disperse NH₃ or NOₓ vapors .
Advanced: How do transition metals in catalyst matrices influence NH₄NO₃ decomposition pathways?
- Fe/basalt catalysts : Promote N₂O formation via redox cycles (Fe²⁺ ↔ Fe³⁺) .
- Ni catalysts : Favor NH₃ production at >523 K due to enhanced nitrate reduction .
- Surface area effects : Clay matrices (25 m²/g) show higher activity than sandstone (15 m²/g) due to accessible active sites .
Basic: What protocols use silver nitrate for protein detection in gel electrophoresis?
Q. Ammoniacal silver staining :
- Fix proteins with 40% ethanol/10% acetic acid, then sensitize with 0.02% Na₂S₂O₃.
- Stain with AgNO₃/NH₄OH solution (0.1% AgNO₃, 0.36% NH₃) .
- Develop with formaldehyde/citric acid to reduce Ag⁺ to metallic silver .
Sensitivity: Detects ≤1 ng protein/mm² .
Advanced: How are discrepancies between theoretical and observed NH₄NO₃ degradation rates addressed in industrial simulations?
- Scale-up factors : Account for heat/mass transfer limitations using dimensionless numbers (e.g., Damköhler, Peclet) .
- Additive screening : Test sodium silicate (0.5–1.0 wt.%) to inhibit degradation in bulk storage .
- SEM/EDX : Characterize surface morphology changes post-degradation to identify localized reaction hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
